molecular formula C18H18N6O3 B7693831 3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole

3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole

Cat. No. B7693831
M. Wt: 366.4 g/mol
InChI Key: TVRBWISCOLTQNR-UHFFFAOYSA-N
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Description

3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery and development. Several studies have reported its antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. It has also been investigated as a potential candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole is not fully understood. However, some studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in the pathogenesis of various diseases. It has also been reported to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory activity. It has also been reported to inhibit the growth of various bacterial and fungal strains, which may be attributed to its antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities, which make it a potential candidate for the development of novel drugs. Another advantage is its high yield and purity, which make it an efficient and cost-effective reagent for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for the research on 3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another direction is to explore its anticancer activity and its potential as a chemotherapeutic agent. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole involves the condensation of 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde with pyridine-2-carbohydrazide in the presence of acetic anhydride and catalytic amount of glacial acetic acid. The resulting product is then cyclized with phosphorus oxychloride to yield the final product. This method has been reported to have a high yield and purity of the product.

properties

IUPAC Name

3-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-5-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-22-8-10-23(11-9-22)15-6-5-13(12-16(15)24(25)26)17-20-18(27-21-17)14-4-2-3-7-19-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRBWISCOLTQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine

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